1,1,2,3,3a,4,5,6,7,7a-decafluoroindene
Description
1,1,2,3,3a,4,5,6,7,7a-Decaluoroindene is a highly fluorinated bicyclic compound derived from indene, featuring a methano-bridged structure.
Properties
CAS No. |
13385-25-6 |
|---|---|
Molecular Formula |
C9F10 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene |
InChI |
InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19 |
InChI Key |
GFZNBPMSRVLSRB-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Canonical SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Synonyms |
Decafluoro-3a,7a-dihydro-1H-indene |
Origin of Product |
United States |
Preparation Methods
The synthesis of indene, decafluoro-3a,7a-dihydro- typically involves the fluorination of indene. The reaction conditions often require the use of strong fluorinating agents such as cobalt trifluoride (CoF3) or silver(II) fluoride (AgF2) . The process is carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine .
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as , resulting in the formation of partially fluorinated indenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Fluorinated compounds, including indene, decafluoro-3a,7a-dihydro-, are investigated for their potential use in drug development due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of indene, decafluoro-3a,7a-dihydro- involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Routes: Fluorinated methanoindenes are typically synthesized via Diels-Alder reactions using fluorinated dienes .
- Thermal Stability : Fluorinated derivatives exhibit superior thermal stability (>300°C) compared to chlorinated analogs (<200°C) .
- Data Gaps: Limited ecotoxicological data exist for highly fluorinated indenes, necessitating further studies on biodegradation and bioaccumulation .
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